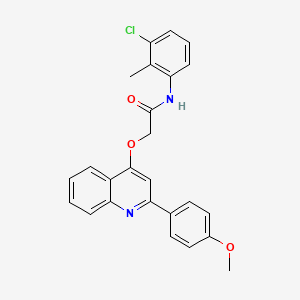

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

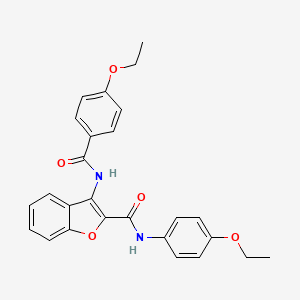

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound that belongs to a class of anilidoquinoline derivatives. These compounds have been synthesized and evaluated for various therapeutic effects, including antiviral and antiapoptotic activities, as well as potential treatments for bacterial infections such as tuberculosis.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives has been reported in the literature. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and found to have significant therapeutic efficacy in treating Japanese encephalitis, demonstrating antiviral and antiapoptotic effects in vitro . Another study reported the synthesis of 2-(quinolin-4-yloxy)acetamides, which showed potent in vitro inhibition of Mycobacterium tuberculosis growth . These studies suggest that the synthesis of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would likely involve similar strategies, focusing on the formation of the quinoline moiety and subsequent attachment of the appropriate anilido group.

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives can vary, with different spatial orientations influencing their biological activity. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has a stretched amide structure with a tweezer-like geometry, which self-assembles into a channel-like structure through weak interactions . The molecular structure of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would likely exhibit similar complex geometries that could be crucial for its biological function.

Chemical Reactions Analysis

The chemical reactivity of anilidoquinoline derivatives is an important aspect of their biological efficacy. The compounds can interact with biological targets through various types of chemical reactions. For instance, the related compounds have shown the ability to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with essential biological processes in the bacteria . The specific chemical reactions involved in the activity of N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would require further study to elucidate.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, stability, and toxicity, are critical for their potential as therapeutic agents. The reported compounds have shown low toxicity to Vero and HaCat cells, indicating a favorable safety profile . Additionally, the compounds' ability to form specific molecular geometries through weak interactions suggests that they may have unique solubility and stability characteristics . These properties would need to be characterized for N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide to assess its suitability for drug development.

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3/c1-16-20(26)7-5-9-21(16)28-25(29)15-31-24-14-23(17-10-12-18(30-2)13-11-17)27-22-8-4-3-6-19(22)24/h3-14H,15H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWZERXRYPWQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)

![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)

![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)